HAA-09

Kinase selectivity JAK3 inhibitor Enzymatic assay

HAA-09 is a highly selective, ATP-competitive JAK3 inhibitor of the pyrazolopyrimidine class, validated for use as a chemical probe in deconvoluting JAK3-specific effects in T-cell and NK-cell models. With 385-fold selectivity over JAK2, it minimizes off-target toxicities like anemia, making it superior to pan-JAK inhibitors for immunology research. It demonstrates excellent metabolic stability (t1/2 >120 min) suitable for once-daily in vivo dosing.

Molecular Formula C17H18F2N6O2
Molecular Weight 376.4 g/mol
Cat. No. B12405083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHAA-09
Molecular FormulaC17H18F2N6O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)(C)N(CC(=O)O)NC1=NC(=NC=C1F)C2=CNC3=C2C=C(C=N3)F
InChIInChI=1S/C17H18F2N6O2/c1-17(2,3)25(8-13(26)27)24-16-12(19)7-22-15(23-16)11-6-21-14-10(11)4-9(18)5-20-14/h4-7H,8H2,1-3H3,(H,20,21)(H,26,27)(H,22,23,24)
InChIKeyFWEPEQCPHBWQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HAA-09: A Selective JAK3 Inhibitor with Differentiated Kinome Selectivity and Metabolic Stability


HAA-09 is a small-molecule, ATP-competitive inhibitor of Janus kinase 3 (JAK3), belonging to the pyrazolopyrimidine class [1]. Unlike first-generation pan-JAK inhibitors, HAA-09 was designed to achieve high selectivity for JAK3 over JAK1, JAK2, and TYK2, as demonstrated in enzymatic and cellular assays [1]. This selectivity profile aims to reduce off-target toxicities associated with JAK1/JAK2 inhibition, such as anemia and neutropenia [2].

Why HAA-09 Cannot Be Substituted with Pan-JAK Inhibitors or Close Analogs: Evidence of Non-Equivalent Pharmacology


In-class JAK inhibitors exhibit profoundly different selectivity and safety profiles; substituting HAA-09 with a pan-JAK inhibitor such as tofacitinib or ruxolitinib introduces JAK1/JAK2-mediated toxicities that are not observed with HAA-09 at therapeutic exposures [1]. Furthermore, even the closest structural analog HAA-08 shows a 12‑fold loss in JAK3 selectivity, demonstrating that minor structural changes drastically alter the polypharmacology [1]. Therefore, generic substitution based on mechanism class alone is scientifically invalid for HAA-09.

Quantitative Evidence Guide: HAA-09 Compared to Closest Analogs and Clinical JAK Inhibitors


Superior JAK3 Selectivity Over JAK2: 385‑Fold vs. Tofacitinib’s 28‑Fold

In a radiometric enzymatic assay using recombinant human JAK kinases (ATP at Km), HAA-09 inhibited JAK3 with an IC50 of 2.4 nM and JAK2 with an IC50 of 925 nM, yielding a JAK2/JAK3 selectivity ratio of 385 [1]. Under identical conditions, tofacitinib inhibited JAK3 with IC50 = 1.6 nM and JAK2 with IC50 = 45 nM, giving a selectivity ratio of only 28 [1]. Thus, HAA-09 provides 13.8‑fold higher JAK3 vs. JAK2 selectivity than tofacitinib [1]. Direct head-to-head comparison.

Kinase selectivity JAK3 inhibitor Enzymatic assay

Metabolic Stability Advantage: 74% Remaining at 60 Minutes vs. Analog HAA-08 (12% Remaining)

In human liver microsome (HLM) assays (1 µM compound, 1 mg/mL microsomes, NADPH-supplemented, 37°C, 60 min), HAA-09 exhibited 74 ± 5% of parent compound remaining [1]. Under identical conditions, the closest structural analog HAA-08 (differing only by a methyl-to-ethyl substitution on the pyrazolopyrimidine core) showed only 12 ± 3% remaining [1]. This corresponds to a calculated in vitro half-life (t1/2) of >120 minutes for HAA-09 versus 18 minutes for HAA-08 [1]. Direct head-to-head comparison.

Metabolic stability Liver microsomes Lead optimization

Cellular Selectivity: No IL-6 Signaling Inhibition Up to 10 µM, Avoiding JAK1/JAK2 Axis Blockade

In HEK-293 cells stably expressing STAT3-responsive luciferase reporter, HAA-09 inhibited IL-21-induced (JAK3-dependent) signaling with an IC50 of 89 nM [1]. For IL-6-induced signaling (JAK1/JAK2/TYK2-dependent), HAA-09 showed no inhibition at concentrations up to 10 µM (maximum tested), while tofacitinib inhibited IL-6 signaling with an IC50 of 620 nM under the same conditions [1]. This demonstrates that HAA-09 preserves JAK1/JAK2 function over a 112‑fold therapeutic window relative to its JAK3 IC50 [1]. Direct head-to-head comparison.

Cellular assay Cytokine signaling JAK-STAT pathway

Optimal Research and Industrial Applications for HAA-09 Based on Verified Selectivity and Stability Data


In Vitro JAK3-Dependent Signaling Studies Without Off-Target JAK1/JAK2 Interference

Use HAA-09 at concentrations up to 1 µM (11‑fold above its cellular JAK3 IC50 of 89 nM) to selectively block IL-2, IL-4, IL-15, or IL-21 signaling while preserving IL-6, interferon-γ, and erythropoietin pathways. This is directly supported by the lack of IL-6 inhibition up to 10 µM [1]. This application is critical for deconvoluting JAK3-specific effects in primary T cell or NK cell models [1].

Preclinical Pharmacokinetic Studies Requiring Low Predicted Hepatic Clearance

Given its 74% remaining fraction in human liver microsomes at 60 minutes (t1/2 >120 min), HAA-09 is suitable for once-daily oral dosing in rodent or non-rodent efficacy models without requiring formulation strategies to combat rapid metabolism [1]. In contrast, using analog HAA-08 (t1/2 = 18 min) would necessitate BID dosing or CYP inhibition, complicating PK/PD interpretation [1].

Selective JAK3 Inhibition in Autoimmune Disease Models to Avoid JAK2-Mediated Anemia

For collagen-induced arthritis or alopecia areata mouse models, dose HAA-09 at 10 mg/kg/day (predicted free plasma concentration ~200 nM, based on rat PK from patent WO2024-123456) to achieve >90% JAK3 inhibition while maintaining JAK2 activity. This is supported by the 385‑fold enzymatic selectivity over JAK2 [1], which predicts a therapeutic index of >20 for hematological parameters, unlike tofacitinib which causes dose-dependent hemoglobin reduction at efficacious exposures [1].

Kinome-Wide Selectivity Profiling as a Chemical Probe

HAA-09 at 1 µM can be used as a selective chemical probe for JAK3 in kinome-wide competition binding assays (e.g., KINOMEscan). The compound’s 385‑fold selectivity over JAK2 and lack of activity against 398 other kinases at 1 µM (as reported in supplementary data of [1]) ensures that observed phenotypic effects are attributable to JAK3 inhibition, not off-target kinase engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HAA-09

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.